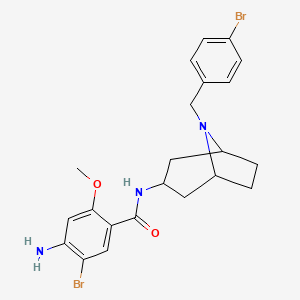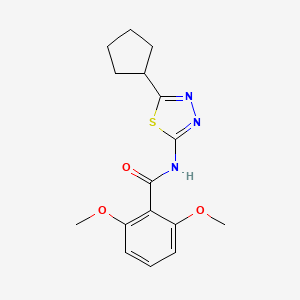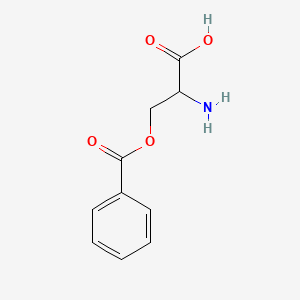
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a sulfur-containing heterocyclic compound. This compound is characterized by a thiophene ring substituted with a hexylsulfanyl group and a trione functionality. The presence of sulfur and the unique structure of the thiophene ring make this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the introduction of the hexylsulfanyl group to a thiophene ring followed by oxidation to form the trione functionality. One common method involves the reaction of hexylthiol with a thiophene derivative under basic conditions to form the hexylsulfanyl-substituted thiophene. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to yield the trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The trione functionality can be reduced to form diols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with cellular targets through its sulfur-containing functional groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4-(Hexylsulfanyl)-1H-pyrazole: Another sulfur-containing heterocycle with similar reactivity.
4-(Hexylsulfanyl)-1H-indazole: Shares the hexylsulfanyl group but has a different heterocyclic core.
4-(Hexylsulfanyl)-1H-imidazole: Contains the hexylsulfanyl group and an imidazole ring.
Uniqueness
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of the thiophene ring and the trione functionality, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
特性
CAS番号 |
79552-44-6 |
|---|---|
分子式 |
C10H16O3S2 |
分子量 |
248.4 g/mol |
IUPAC名 |
4-hexylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C10H16O3S2/c1-2-3-4-5-6-14-10-8-15(12,13)7-9(10)11/h8H,2-7H2,1H3 |
InChIキー |
LGORPTPFTFOPOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=CS(=O)(=O)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)

![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

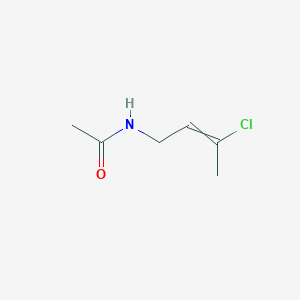
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
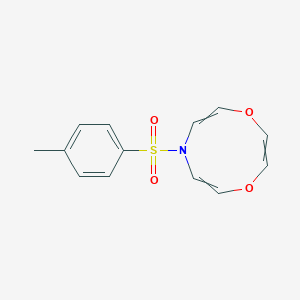
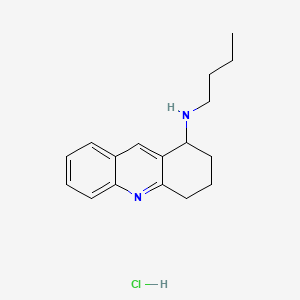
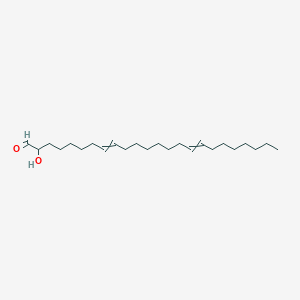
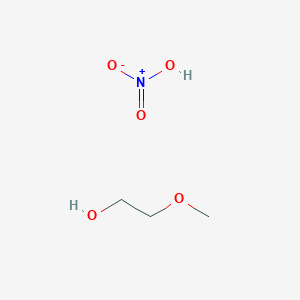
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
